molecular formula C9H10ClN5O2S B2841635 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide CAS No. 920467-20-5

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2841635
CAS No.: 920467-20-5
M. Wt: 287.72
InChI Key: XLUXCLZIOHXABQ-UHFFFAOYSA-N
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Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a synthetic organic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a tetrazole ring, a well-known bioisostere often used as a replacement for a carboxylic acid group in drug design due to similar pKa and spatial requirements . This five-membered heterocycle is part of a polynitrogen, electron-rich planar system that contributes to the diverse biological activities observed in tetrazole derivatives . The compound's molecular framework features a 4-chlorophenyl group attached to the tetrazole ring, which is further linked via a methylene bridge to a methanesulfonamide functional group. Tetrazole derivatives are frequently investigated for a wide spectrum of pharmacological properties, including potential use as antibacterial, antifungal, anti-inflammatory, and anticancer agents . In research settings, this compound serves as a valuable intermediate or precursor for the synthesis of more complex molecules. Its unique structure makes it a candidate for development as an inhibitor of specific enzymes or receptors . Researchers also utilize tetrazole-based compounds as probes to study biochemical pathways and molecular interactions . Furthermore, the electronic properties of the tetrazole ring can be exploited in materials science for the development of new functional materials with specific electronic or optical properties . This product is strictly intended for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUXCLZIOHXABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes or receptors, leading to biological responses.

  • Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Substituent Effects and Functional Group Diversity

The compound’s structural analogs differ primarily in substituents attached to the tetrazole core, which significantly alter physicochemical and biological properties:

Compound Name Key Substituents Functional Group Characteristics Reference
Target Compound 4-Chlorophenyl, methanesulfonamide Polar sulfonamide enhances solubility; chloro group increases lipophilicity.
Methyl ester derivatives (e.g., Compound 8) Chlorotrityl, methyl ester Ester groups improve membrane permeability but are prone to hydrolysis.
Sulfoximine derivatives (e.g., Compound 5h) Adamantyl, sulfoximine Sulfoximines offer stereochemical complexity and potential for chiral interactions.
Nitramine derivatives (e.g., Compound 49) Nitramine Nitramines are highly energetic but thermally unstable, limiting pharmaceutical applications.
Propargylamine derivatives (e.g., 10a) tert-Butyl, propargyl Propargyl groups enable click chemistry for bioconjugation; tert-butyl increases steric bulk.

Key Observations :

  • Methanesulfonamide vs. Esters/Sulfoximines : The sulfonamide group in the target compound likely improves aqueous solubility compared to methyl esters (e.g., Compound 8) and sulfoximines (e.g., 5h), which are more lipophilic .
  • 4-Chlorophenyl vs. Other Aryl Groups : The electron-withdrawing chloro substituent may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in Compound 10b) or bulky tert-butyl groups .

Key Observations :

  • The target compound may be synthesized under milder conditions than nitramine derivatives (e.g., Compound 49), which require strong acids .

Physicochemical Properties

Melting points and solubility are influenced by substituents:

Compound Example Melting Point (°C) Solubility Predictions Reference
Target Compound Moderate solubility in polar solvents
Sulfoximine 5h 132–134 Low solubility due to adamantyl group
Propargylamine 10a 132–134 Moderate solubility (propargyl enhances)
Methyl ester 8 Not reported High lipophilicity (ester group)

Key Observations :

  • The methanesulfonamide group likely increases the target’s melting point compared to liquid analogs (e.g., Compound 5k) .
  • Chloro and sulfonamide groups balance lipophilicity and polarity, suggesting favorable pharmacokinetics.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H13ClN5O2S
  • Molecular Weight : 348.81 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings related to its biological activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)2.96 (24h)Induces apoptosis via oxidative stress
MDA-MB-231 (Breast)0.80 (24h)Inhibits Notch-AKT signaling pathway
HCT116 (Colorectal)0.12Inhibits Wnt-dependent transcription
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by stimulating oxidative stress, leading to cell cycle arrest and increased apoptotic rates.
  • Inhibition of Signaling Pathways : It significantly inhibits the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation in various cancers.
  • Reactive Oxygen Species (ROS) Production : The generation of ROS is a critical factor in mediating the cytotoxic effects observed in treated cancer cells.

Study 1: Breast Cancer Cell Lines

A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against these cell lines .

Study 2: Colorectal Cancer

Another study focused on colorectal cancer cell lines HCT116, where the compound exhibited an IC50 value of 0.12 µM, indicating strong inhibitory effects on cell growth. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting Wnt signaling pathways .

Q & A

Q. Which advanced analytical techniques are critical for resolving purity discrepancies in batch synthesis?

  • Methodology :
  • Chiral HPLC : To separate enantiomers if asymmetric centers form during synthesis .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., methylene protons near the tetrazole ring) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) to confirm stoichiometry .

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